Trichlororthallane

Übersicht

Beschreibung

Thallium(III) chloride is a chemical compound that is widely used in scientific research. It is a white, crystalline powder that is highly toxic and can cause serious health problems if not handled properly. Thallium(III) chloride is used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a source of thallium ions in biological experiments.

Wissenschaftliche Forschungsanwendungen

Umweltverhalten und Toxizität

Thallium (Tl) kommt in der natürlichen Umwelt meist in sehr geringen Konzentrationen vor, ist aber hochgiftig . Mit der Entwicklung der Bergbaubranche und der Metallurgie sowie der breiten Anwendung von Thallium in der Hightech-Industrie stellt Thallium eine zunehmende Gefahr für die ökologische Umwelt und die menschliche Gesundheit dar . Thallium(III)-Chlorid-Tetrahydrat ist eine ausgezeichnete wasserlösliche kristalline Thalliumquelle für Anwendungen, die mit Chloriden kompatibel sind .

Biodegradation

Trichlorethen (TCE) ist ein allgegenwärtiger chlorierter aliphatischer Kohlenwasserstoff (CAH) in der Umwelt, der als Karzinogen der Gruppe 1 eingestuft wird und negative Auswirkungen auf die menschliche Gesundheit und Ökosysteme hat . Labor- und Feldstudien haben gezeigt, dass bakterielle Isolate oder Mischkulturen, die Dehalococcoides oder Dehalogenimonas enthalten, die reduktive Dechlorierung von TCE zu Ethen katalysieren können .

Sanierung der Kontamination

Thallium wird in der industriellen und landwirtschaftlichen Entwicklung weit verbreitet eingesetzt. Es fehlt jedoch immer noch an einem systematischen Verständnis der Umweltgefahren und der damit verbundenen Behandlungsmethoden oder -technologien . Adsorption ist der effektivste Mechanismus, um Thallium aus dem Wasser zu entfernen, wobei modifizierte Metalloxide oder makrozyklische organische Verbindungen ein hohes Anwendungspotenzial haben .

Chemische Reaktionen

Thallium(III)-hydroxid hat aufgrund seiner einzigartigen Struktur und Eigenschaften zahlreiche Anwendungen sowohl in der Chemie als auch in der Industrie gefunden . Seine Synthese beinhaltet die Wechselwirkung von Thalliumchlorid mit Natriumhydroxid unter bestimmten Bedingungen

Wirkmechanismus

Target of Action

Trichlorothallane, also known as Thallium(III) chloride hydrate or Thallium(III) chloride, is a heavy metal compound. It is also known to affect the central nervous system .

Mode of Action

Trichlorothallane interacts with its targets in a manner similar to potassium, due to their similar ionic radii . This allows trichlorothallane to interfere with potassium-dependent processes in the body, leading to various physiological changes .

Biochemical Pathways

It is known to interfere with potassium-dependent processes, which could potentially affect a wide range of biochemical pathways

Pharmacokinetics

Due to its similarity to potassium, it is likely to be distributed throughout the body in a similar manner

Result of Action

The result of trichlorothallane’s action can vary depending on the dose and duration of exposure. It is known to be highly toxic and can cause a range of adverse effects, including neurological symptoms . At high doses, it can lead to severe toxicity and even death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trichlorothallane. For example, the presence of other ions in the environment can affect its ability to mimic potassium . Additionally, factors such as pH and temperature can influence its stability and reactivity .

Safety and Hazards

Thallium(III) chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

Thallium(III) chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with pyridine carboxylic acids, resulting in the formation of new chlorothallium(III) complexes . These interactions are crucial as they can influence the structure and function of the biomolecules involved.

Molecular Mechanism

The mechanism of action of thallium(III) chloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The formation of complexes with pyridine carboxylic acids, for example, can alter the activity of the enzymes involved, thereby affecting various biochemical pathways .

Eigenschaften

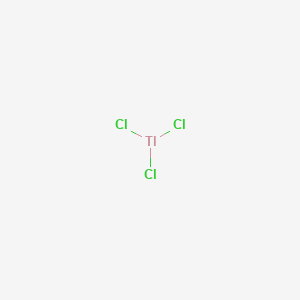

IUPAC Name |

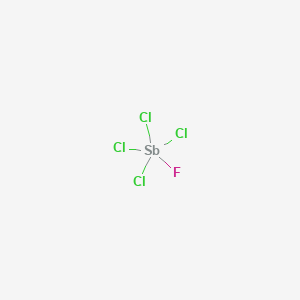

trichlorothallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHUTMWYRHVJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tl](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlCl3, Cl3Tl | |

| Record name | thallium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13453-32-2 | |

| Record name | Thallium chloride (TlCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Thallium(III) chloride?

A1: Thallium(III) chloride is represented by the molecular formula TlCl3. Its molecular weight is 310.83 g/mol.

Q2: Is there spectroscopic data available for Thallium(III) chloride?

A2: Yes, various spectroscopic techniques have been employed to study Thallium(III) chloride. Far-infrared spectroscopy has been used to investigate the structure of Thallium(III) chloride complexes in aqueous solutions, providing evidence for the existence of [TlCl5]2-. X-ray photoelectron spectroscopy (XPS) has also been used to analyze Thallium(III) chloride complexes. Additionally, Raman spectroscopy has been utilized to study Thallium(III) chloride complexes in aqueous solutions.

Q3: What is the structure of Thallium(III) chloride in different solvents?

A3: Thallium(III) chloride can exist as different species in protic and aprotic solvents. Research suggests that in aqueous solutions, depending on chloride concentration and pH, it can exist as octahedral complexes like [TlCl(H2O)5]2+, trans-[TlCl2(H2O)4]+, [TlCl6]3-, or as the tetrahedral [TlCl4]-. In organic solvents, solvated species like TlCl3·Solv or H[TlCl4]·3 Solv (Solv = tributylphosphate, cyclohexanone) have been reported.

Q4: Are there any interesting structural features observed in Thallium(III) chloride complexes with organic ligands?

A4: Yes, Thallium(III) chloride forms a variety of complexes with organic ligands, exhibiting diverse structural motifs. For instance, with pyridine carboxylic acids, it can form monomeric complexes with distorted octahedral geometry around the thallium center, as seen in [TlCl2(pic)(Hpic)]·0.5H2O (pic = picolinate). Furthermore, it can form polymeric chains or 3D networks through bridging ligands, as observed in complexes with nicotinic acid and isonicotinic acid.

Q5: What are some notable catalytic applications of Thallium(III) chloride?

A5: Thallium(III) chloride has been investigated as a Lewis acid catalyst in organic synthesis. It has shown catalytic activity in acylation reactions of alcohols, phenols, and thiols, as well as in geminal diacylation of aldehydes. Notably, these reactions can be carried out under solvent-free conditions, enhancing their green chemistry appeal. Thallium(III) chloride has also been explored for its ability to catalyze the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide under mild conditions.

Q6: How does the catalytic activity of Thallium(III) chloride compare to other Lewis acids?

A6: Research suggests that Thallium(III) chloride exhibits milder Lewis acidity compared to aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). Its activity is found to be comparable to zinc chloride (ZnCl2). This milder Lewis acidity can be advantageous in achieving selectivity in certain organic transformations.

Q7: Can you provide an example of a reaction where Thallium(III) chloride's specific reactivity is observed?

A7: In the methallylation of benzene, Thallium(III) chloride preferentially leads to the formation of β, β′-dimethylstyrene, highlighting its unique reactivity compared to other Lewis acids. Similarly, in the acetylation of benzene, it favors the formation of benzoylacetone.

Q8: How does Thallium(III) chloride interact with aromatic hydrocarbons?

A8: Thallium(III) chloride can undergo interesting reactions with aromatic hydrocarbons. In carbon tetrachloride, it can lead to both chlorination and carboxylation of the aromatic ring. This means it can introduce both chlorine atoms and carboxylic acid groups into the aromatic structure. Interestingly, the ratio of chlorination to carboxylation products can be influenced by temperature, with carboxylation being favored at lower temperatures.

Q9: How does Thallium(III) chloride react with olefins?

A9: Thallium(III) chloride reacts with both mono- and diolefins to produce vicinally dichlorinated products. This reaction occurs in carbon tetrachloride, and the yields can be significantly boosted by adding CuCl2·2H2O or FeCl3 while introducing oxygen into the reaction mixture. Interestingly, these additives by themselves do not yield dichlorinated products in carbon tetrachloride.

Q10: What is the proposed mechanism for the vicinal dichlorination of olefins by Thallium(III) chloride?

A10: The proposed mechanism suggests that the reactive species is not free chlorine generated from Thallium(III) chloride tetrahydrate but a polarized dimeric form of TlCl3. This dimeric species is believed to interact with the olefin, leading to the addition of two chlorine atoms across the double bond.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.